![molecular formula C8H8N2OS B1341614 (6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile CAS No. 850349-44-9](/img/structure/B1341614.png)
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile
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Overview
Description
“(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile” is a chemical compound with the molecular formula C6H8N2OS . It has a molecular weight of 156.21 . The IUPAC name for this compound is 6,7-dihydro-4H-pyrano [4,3-d] [1,3]thiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2, (H2,7,8) . This code provides a specific string of characters representing the compound’s molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a flash point of 167.7±25.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including our compound of interest, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic properties . This means they can be used in the development of pain-relieving medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to exhibit anti-inflammatory effects . This makes them potential candidates for the development of drugs to treat conditions characterized by inflammation.
Antimicrobial and Antifungal Activities
Compounds with a thiazole ring have been found to have antimicrobial and antifungal properties . This suggests potential applications in the development of new antibiotics and antifungal agents.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . This suggests potential applications in the development of antiviral drugs.
Antitumor and Cytotoxic Activities
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests potential applications in the development of cancer therapies .
Neuroprotective Activity
Thiazole compounds have been reported to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.
Anticonvulsant Activity
Thiazole derivatives have been found to exhibit anticonvulsant effects . This suggests potential applications in the development of treatments for conditions like epilepsy.
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-3-1-8-10-6-2-4-11-5-7(6)12-8/h1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLRWYUKKSNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590123 |
Source
|
Record name | (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile | |
CAS RN |
850349-44-9 |
Source
|
Record name | 6,7-Dihydro-4H-pyrano[4,3-d]thiazole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850349-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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